molecular formula C13H10N4 B2637097 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile CAS No. 1485328-47-9

3-(Isoindolin-2-yl)pyrazine-2-carbonitrile

Cat. No. B2637097
CAS RN: 1485328-47-9
M. Wt: 222.251
InChI Key: COYWJMBZQKRUNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives has been reported in various studies . For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides . Another study described a new synthetic method for “8-benzoyl-2-phenyl-3,4-dihydropyrrolo [1,2-a] pyrazine-1,6,7(2H)-trione” and other derivatives, from the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” and oxalyl chloride, and finally the reaction with water .

Scientific Research Applications

Synthesis and Reactivity

Research has focused on developing efficient synthetic methods for pyrazine derivatives, including 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile, and exploring their reactivity. For instance, studies have been conducted on the synthesis of heterocyclic compounds through reactions involving pyrazine derivatives. These reactions are crucial for creating complex molecules with potential biological activities. One study elaborated on the synthesis and reactions of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, showcasing the versatility of pyrazine carbonitriles in chemical synthesis (Yassin, 2009).

Biological Activities

The biological activity of pyrazine derivatives has been a subject of interest. Compounds based on the pyrazine scaffold, including those related to this compound, have been evaluated for various biological effects. For example, derivatives have been synthesized for antimicrobial evaluation, showing that these compounds possess a wide range of biological activities. Studies such as the efficient synthesis and transformations involving rearrangement of the pyridine ring in tetrahydroisoquinoline derivatives have contributed to this area, highlighting the potential of pyrazine derivatives in developing new therapeutic agents (Paronikyan et al., 2019).

Material Science and Photophysical Properties

Research has also extended to the material sciences, where pyrazine derivatives demonstrate significant potential. Their photophysical properties, such as fluorescence, make them interesting candidates for material science applications. For instance, novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives have been synthesized, displaying full-color-tunable solid-state emissions and mechanofluorochromic activities. These properties are critical for the development of new materials for electronics and photonics (Zhang et al., 2021).

Antimicrobial and Anticancer Activities

Continued interest in the medicinal applications of pyrazine derivatives has led to the synthesis of compounds with evaluated antimicrobial and anticancer activities. Research has highlighted the potential of these compounds as therapeutic agents. For instance, the synthesis and evaluation of new heterocyclic compounds based on pyrazole derivatives for their anticancer activity showcase the promise of pyrazine carbonitriles in the development of anticancer drugs (Metwally et al., 2016).

Mechanism of Action

The mechanism of action of “3-(Isoindolin-2-yl)pyrazine-2-carbonitrile” is not clearly recognized .

Safety and Hazards

The safety data sheet for a similar compound, Pyrazine-2-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-7-12-13(16-6-5-15-12)17-8-10-3-1-2-4-11(10)9-17/h1-6H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYWJMBZQKRUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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